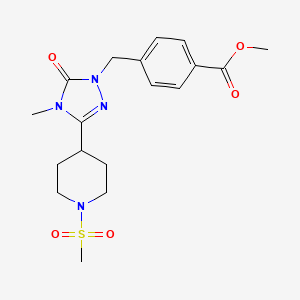

methyl 4-((4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate

Description

Methyl 4-((4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate is a heterocyclic compound featuring a 1,2,4-triazolone core substituted with a methylsulfonyl-piperidine moiety and a methyl benzoate ester.

Properties

IUPAC Name |

methyl 4-[[4-methyl-3-(1-methylsulfonylpiperidin-4-yl)-5-oxo-1,2,4-triazol-1-yl]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O5S/c1-20-16(14-8-10-21(11-9-14)28(3,25)26)19-22(18(20)24)12-13-4-6-15(7-5-13)17(23)27-2/h4-7,14H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYOHDBQTISENU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC2=CC=C(C=C2)C(=O)OC)C3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₅O₄S |

| Molecular Weight | 389.46 g/mol |

| CAS Number | 1105212-16-5 |

The structure includes a methylsulfonyl group attached to a piperidine ring and a triazole moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring is known to exhibit significant interactions with enzymes and receptors, potentially acting as an inhibitor or modulator of their activity. The presence of the piperidine group enhances solubility and bioavailability, facilitating its pharmacological effects.

Antimicrobial Properties

Research indicates that derivatives of triazole compounds often exhibit antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. A study highlighted that triazole derivatives can disrupt fungal cell wall synthesis, leading to cell death .

Anticancer Activity

The triazole moiety is also linked to anticancer properties. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. For example, a related compound showed an IC50 value indicating significant cytotoxicity against cancer cell lines such as MCF7 and HeLa .

Neuroprotective Effects

Preliminary research suggests potential neuroprotective effects due to the piperidine component. Compounds containing piperidine rings have been associated with improved cognitive functions and neuroprotection in models of neurodegenerative diseases . This may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

- Antimicrobial Efficacy : A study evaluated a series of triazole-based compounds against Staphylococcus aureus and Candida albicans. The results indicated that modifications at the piperidine position enhanced antimicrobial potency .

- Anticancer Research : A compound with structural similarities was tested against various cancer cell lines. It exhibited a dose-dependent inhibition of cell proliferation with a notable effect on apoptosis markers .

- Neuroprotective Studies : In animal models, derivatives were administered to assess their effects on cognitive decline. Results showed improved memory retention and reduced neuronal damage in treated groups compared to controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a benzoate ester scaffold with derivatives reported in and , but differs in substituent groups, which critically influence physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Metabolic Stability : The triazolone ring in the target compound may confer resistance to oxidative metabolism compared to pyridazine (I-6230) or isoxazole (I-6373), which are prone to enzymatic degradation .

Target Interactions : Piperidine sulfonamides are common in kinase inhibitors (e.g., BCR-ABL, EGFR), suggesting the target compound could share similar binding modes. In contrast, pyridoindole derivatives (CAS 1239034-70-8) are associated with serotonin receptor modulation .

Research Findings and Structural Insights

While direct studies on the target compound are absent in the provided evidence, crystallographic tools like SHELXL () are critical for resolving such complex structures. For example:

- Triazolone Conformation: The 1,2,4-triazolone ring likely adopts a planar conformation, facilitating hydrogen bonding with target proteins. This contrasts with the non-planar pyridoindole system in CAS 1239034-70-8, which may prioritize hydrophobic interactions .

- Sulfonamide Role : The methylsulfonyl group enhances solubility and mimics phosphate groups in kinase active sites, a feature absent in I-6373’s isoxazole or I-6230’s pyridazine .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 4-((4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the triazole-piperidine core followed by sulfonylation and esterification. Key steps include:

- Triazole formation : Cyclocondensation of hydrazine derivatives with nitriles or carbonyl compounds under reflux conditions in solvents like ethanol or THF.

- Sulfonylation : Reaction of the piperidine moiety with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C.

- Ester coupling : Mitsunobu or Steglich esterification to attach the benzoate group.

- Optimization : Reaction yields (40–70%) depend on solvent polarity, temperature control, and catalyst use (e.g., palladium for cross-coupling). Analytical validation via NMR (1H/13C) and HPLC is critical .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) for purity assessment (>95% threshold).

- Spectroscopy : 1H/13C NMR to confirm functional groups (e.g., triazole protons at δ 7.8–8.2 ppm, ester carbonyl at ~168 ppm).

- Mass Spectrometry : High-resolution MS (ESI or MALDI) to verify molecular weight (e.g., [M+H]+ at m/z 449.2).

- Crystallography : Single-crystal X-ray diffraction for bond-length validation (e.g., C-N bond in triazole: 1.31–1.34 Å) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps.

- First Aid : For skin contact, wash with soap/water (15 min); for inhalation, move to fresh air and seek medical attention.

- Storage : Store at 2–8°C in airtight containers away from oxidizers.

- Hazards : Classified as H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation) .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step in synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance sulfonyl group activation.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. dichloromethane for reaction efficiency.

- Kinetic Studies : Use in situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps.

- Byproduct Analysis : TLC or GC-MS to detect side products (e.g., over-sulfonylated derivatives) .

Q. What strategies are effective for studying the compound’s biological targets (e.g., enzyme inhibition)?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinases, proteases).

- In Vitro Assays : Fluorescence-based enzymatic assays (e.g., trypsin inhibition) with IC50 determination.

- Cellular Uptake : Radiolabel the compound (e.g., with 14C) and track localization via autoradiography.

- SAR Studies : Synthesize analogs with modified piperidine or triazole groups to correlate structure with activity .

Q. How can contradictions in mechanistic hypotheses (e.g., conflicting biological activity data) be resolved?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (pH, temperature) to isolate variables.

- Structural Analysis : Compare X-ray crystallography data of the compound bound to different protein targets.

- Proteomics : Use affinity chromatography followed by LC-MS/MS to identify off-target interactions.

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., logP vs. activity correlations) .

Q. What computational methods are suitable for predicting the compound’s reactivity in biological systems?

- Methodological Answer :

- DFT Calculations : Gaussian 16 to model reaction pathways (e.g., hydrolysis of the ester group).

- MD Simulations : GROMACS for predicting membrane permeability and stability in aqueous environments.

- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, toxicity, and metabolic pathways.

- Electrostatic Potential Mapping : Identify nucleophilic/electrophilic sites using MolESP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.